molecular formula C12H24Cl2O4 B13740086 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane CAS No. 20387-39-7

1,6-Bis(3-chloro-2-hydroxypropoxy)hexane

Cat. No.: B13740086
CAS No.: 20387-39-7
M. Wt: 303.22 g/mol
InChI Key: LBJXEKNHZKWYDM-UHFFFAOYSA-N
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Description

1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) is a chemical compound with the molecular formula C12H24Cl2O4. It is known for its unique structure, which includes two chloropropanol groups connected by a hexamethylenedioxy bridge. This compound is used in various industrial and research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) typically involves the reaction of hexamethylene glycol with epichlorohydrin in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanol groups into alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) can be compared with other similar compounds such as:

    1,1’-(Hexamethylenedioxy)bis(2-chloroethanol): This compound has a similar structure but with ethylene bridges instead of propylene.

    1,1’-(Hexamethylenedioxy)bis(3-bromopropan-2-ol): This compound has bromine atoms instead of chlorine.

    1,1’-(Hexamethylenedioxy)bis(3-iodopropan-2-ol): This compound has iodine atoms instead of chlorine.

The uniqueness of 1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) lies in its specific reactivity and the stability of its chloropropanol groups, which make it suitable for a wide range of applications .

Properties

CAS No.

20387-39-7

Molecular Formula

C12H24Cl2O4

Molecular Weight

303.22 g/mol

IUPAC Name

1-chloro-3-[6-(3-chloro-2-hydroxypropoxy)hexoxy]propan-2-ol

InChI

InChI=1S/C12H24Cl2O4/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14/h11-12,15-16H,1-10H2

InChI Key

LBJXEKNHZKWYDM-UHFFFAOYSA-N

Canonical SMILES

C(CCCOCC(CCl)O)CCOCC(CCl)O

Origin of Product

United States

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